molecular formula C7H2ClF5 B1463256 4-Chloro-2,5-difluorobenzotrifluoride CAS No. 1099597-35-9

4-Chloro-2,5-difluorobenzotrifluoride

Cat. No.: B1463256
CAS No.: 1099597-35-9
M. Wt: 216.53 g/mol
InChI Key: OSHAWXYKNXIRNX-UHFFFAOYSA-N
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Description

4-Chloro-2,5-difluorobenzotrifluoride is a fluorinated aromatic compound with the molecular formula C7H2ClF5. It is a colorless liquid with a boiling point of 142°C and a molecular weight of 216.54 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,5-difluorobenzotrifluoride typically involves the fluorination of chlorobenzotrifluoride derivatives. One common method includes the reaction of 4-chlorobenzotrifluoride with fluorinating agents such as hydrogen fluoride or antimony trifluoride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-difluorobenzotrifluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Chloro-2,5-difluorobenzotrifluoride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound is employed in the development of fluorinated probes for biological imaging and diagnostics.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic moieties.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-difluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic structure allows it to participate in various biochemical interactions, including binding to enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

4-Chloro-2,5-difluorobenzotrifluoride can be compared with other similar compounds, such as:

    2,4-Dichlorobenzotrifluoride: This compound has two chlorine atoms and one trifluoromethyl group, making it less fluorinated than this compound.

    3,4-Dichlorobenzotrifluoride: Similar to 2,4-dichlorobenzotrifluoride but with different chlorine atom positions, affecting its reactivity and applications.

    4-Chloro-3,5-difluorobenzotrifluoride: This compound has a similar structure but with different fluorine atom positions, leading to variations in its chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

1-chloro-2,5-difluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHAWXYKNXIRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672307
Record name 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-35-9
Record name 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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